4-(1-Azetidinyl)-3-bromopyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
Pyridine and its derivatives are fundamental building blocks in the creation of a vast array of chemical entities. rsc.orgrsc.org The pyridine ring, an isostere of benzene, is a key component in over 7,000 existing drug molecules due to its characteristic properties, including basicity, polarity, and the ability to form hydrogen bonds. researchgate.net This has led to its classification as a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse range of FDA-approved drugs. rsc.orgrsc.org The adaptability of the pyridine nucleus allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and biological properties. researchgate.net Consequently, pyridine-based structures are integral to the discovery of new therapeutic agents for a wide variety of diseases. rsc.orgrsc.org The continuous exploration of pyridine derivatives is a major focus in the pharmaceutical and agrochemical industries. researchgate.net
Azetidine (B1206935) Moieties in Advanced Synthetic Strategies
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial components in modern synthetic chemistry. rsc.org Despite the inherent ring strain of approximately 25.4 kcal/mol, azetidines are significantly more stable and easier to handle than their three-membered counterparts, aziridines. rsc.orgclockss.org This unique stability, coupled with their reactivity, makes them valuable synthons for creating more complex molecules. rsc.orgrsc.org The azetidine ring is a privileged motif in medicinal chemistry, appearing in a number of bioactive molecules and natural products. rsc.orgclockss.org Its rigid structure and ability to act as a surrogate for amino acids have made it a valuable tool in peptidomimetics and drug design. rsc.org The synthetic utility of azetidines is further highlighted by their use as ligands in various catalytic processes and their susceptibility to ring-opening and expansion reactions, which provides access to a diverse range of functionalized acyclic amines and larger heterocyclic systems. rsc.org
Contextualization of 4-(1-Azetidinyl)-3-bromopyridine within Contemporary Organic Chemistry
This compound is a heterocyclic compound that incorporates both a brominated pyridine ring and an azetidine moiety. evitachem.com This unique combination of functional groups positions it as a compound of significant interest in medicinal chemistry and drug development. evitachem.com The pyridine component provides a well-established scaffold with known biological relevance, while the azetidine ring introduces structural rigidity and potential for specific interactions with biological targets. evitachem.comnih.gov The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. evitachem.com
Overview of Research Trajectories and Academic Gaps Pertaining to this compound
Current research on this compound primarily focuses on its potential as a scaffold for the design of novel inhibitors for various biological pathways, particularly in cancer therapy. evitachem.com The compound is recognized as a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. evitachem.com Synthetic methodologies often involve the introduction of the azetidine ring onto a pre-brominated pyridine scaffold. evitachem.com
A notable gap in the current academic literature is the limited public information on the specific biological activities of this compound itself. While its derivatives are being investigated, the intrinsic properties of the parent compound are less documented. Furthermore, a comprehensive exploration of its reactivity profile under a wide range of reaction conditions remains an area ripe for further investigation. Detailed studies on its coordination chemistry and potential applications in materials science are also underexplored.
Chemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₈H₉BrN₂ |
| Appearance | Solid |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (B87167) and dichloromethane. evitachem.com |
| Stability | Generally stable under standard laboratory conditions. May degrade under extreme pH or temperature. The 3-bromo group is stable under nucleophilic coupling conditions below 100°C. evitachem.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
RMEXRSHQQURORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1 Azetidinyl 3 Bromopyridine
Strategic Precursor Selection and Design for Pyridine (B92270) Functionalization
The successful synthesis of 4-(1-Azetidinyl)-3-bromopyridine hinges on a logical and efficient synthetic strategy, which begins with the selection of an appropriate starting material. The order of introduction of the bromine and azetidinyl substituents is a critical consideration, as the electronic properties of the intermediate pyridine ring will influence the feasibility and regioselectivity of subsequent steps.
Several strategic pathways can be envisioned, primarily revolving around commercially available, pre-functionalized pyridines.
Route A: Bromination followed by Azetidinylation. This approach would likely start with a 4-substituted pyridine, such as 4-chloropyridine or 4-aminopyridine. The initial substituent at the C4 position directs the subsequent electrophilic bromination to the C3 position. Following bromination, the C4 substituent is replaced by the azetidinyl moiety. This strategy is advantageous if the C4 substituent facilitates a facile and selective bromination. For example, an amino group at C4 is strongly activating and ortho-, para-directing, favoring substitution at the adjacent C3 and C5 positions. biorxiv.org
Route B: Azetidinylation followed by Bromination. This pathway involves the initial introduction of the azetidinyl group onto a pyridine ring, for instance, by reacting 4-chloropyridine with azetidine (B1206935). The resulting 4-(1-azetidinyl)pyridine would then undergo electrophilic bromination. The azetidinyl group, being an amino substituent, is an activating group and will direct bromination to the C3 and C5 positions. Controlling mono-bromination at C3 would be a key challenge in this route.
Route C: Starting with a 3,4-disubstituted precursor. A third strategy involves using a starting material that already possesses leaving groups at both the C3 and C4 positions, such as 3-bromo-4-chloropyridine. This allows for a direct, albeit potentially competitive, reaction to install the azetidine ring. The challenge here lies in achieving chemoselective substitution at the C4 position without affecting the C3-bromine bond.
The choice between these routes depends on the relative reactivity of the intermediates, the ability to control regioselectivity at each step, and the commercial availability of the precursors. Structure-activity relationship studies on similar 4-aminopyridine derivatives have shown that modifications at the 3-position are synthetically accessible, suggesting that functionalization of a 4-substituted pyridine is a viable strategy. biorxiv.org
Regioselective Bromination Techniques for Pyridine Nuclei
Achieving regioselective bromination of the pyridine nucleus, specifically at the C3 position, is a critical step in the synthesis of this compound. The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution. Direct bromination of unsubstituted pyridine requires harsh conditions and often results in a mixture of isomers, with 3-bromopyridine (B30812) being a major product. google.com
To achieve high regioselectivity, the reaction is typically guided by a pre-existing substituent on the pyridine ring.
Bromination of 4-Substituted Pyridines: When a 4-substituted pyridine is the precursor, the electronic nature of the substituent dictates the position of bromination. An electron-donating group (EDG) at C4, such as an amino or alkoxy group, activates the ring towards electrophilic attack and directs the incoming electrophile (Br+) to the ortho positions (C3 and C5). Due to steric hindrance, substitution at C3 is often favored. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and tetrabutylammonium (B224687) tribromide (TBATB), which offer milder reaction conditions compared to elemental bromine. mdpi.comnih.gov The use of specific solvents or catalysts can further enhance para-selectivity in some aromatic systems, a principle that can be adapted to achieve the desired ortho-selectivity in pyridine systems. mdpi.com
Directed ortho Metalation: An alternative strategy for achieving C3-bromination involves directed ortho metalation. If the pyridine precursor has a directing group at C4 (e.g., methoxy, amide), treatment with a strong base like n-butyllithium can selectively deprotonate the C3 position. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source (e.g., Br2, C2Br6) to install the bromine atom with high regioselectivity.
A comparison of common methods for regioselective bromination is presented below.
| Method | Brominating Agent | Directing Group (at C4) | Conditions | Advantage |
| Electrophilic Substitution | NBS, TBATB, Br2 | Electron-Donating (e.g., -NH2, -OR) | Acidic or neutral, various solvents | Good for activated rings |
| Electrophilic Substitution | Br2/H2SO4 | None (unsubstituted pyridine) | High temperature (130-140 °C) | Direct but harsh, potential for isomers |
| Directed Metalation | n-BuLi then Br2 | Metalation-Directing (e.g., -OMe) | Anhydrous, low temperature (-78 °C) | Excellent regioselectivity |
Installation of the Azetidinyl Moiety via Directed C-N Bond Formation
The formation of the C-N bond between the pyridine C4 carbon and the azetidine nitrogen is a pivotal transformation. This can be accomplished through several modern synthetic methods, including transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C(sp2)-N bonds. acsgcipr.org This reaction is broadly applicable to the coupling of aryl/heteroaryl halides or triflates with a wide range of amines, including cyclic secondary amines like azetidine. wikipedia.orgresearchgate.net
The catalytic cycle generally involves:
Oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., 3-bromo-4-chloropyridine).
Coordination of the amine (azetidine) to the palladium center.
Deprotonation of the coordinated amine by a base to form a palladium-amido complex.
Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org
The reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Other transition metals like copper (Ullmann coupling) and nickel have also been employed for C-N bond formation, offering alternative reactivity profiles. researchgate.netbeilstein-journals.org
The efficiency of the Buchwald-Hartwig amination is critically dependent on the phosphine (B1218219) ligand coordinated to the palladium center. The evolution of these ligands has led to several "generations" of catalyst systems with increasingly broad scope and milder reaction conditions. wikipedia.org
Early Generations: Initial systems used ligands like triphenylphosphine, which were limited in scope.
Bidentate Ligands: The development of bidentate phosphine ligands such as BINAP (diphenylphosphinobinaphthyl) and DPPF (diphenylphosphinoferrocene) expanded the reaction's utility to include a wider range of amines. wikipedia.org
Bulky, Electron-Rich Monophosphine Ligands: The most significant breakthrough came with the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) and ferrocene-based ligands (Hartwig-type ligands). wikipedia.orgnih.gov These ligands promote the key steps of oxidative addition and reductive elimination, allowing for the coupling of less reactive aryl chlorides and a broader array of amines under milder conditions.
For the coupling of azetidine with a 3-bromo-4-chloropyridine, a bulky monophosphine ligand would be the system of choice. The steric hindrance of the ligand can influence which step of the catalytic cycle is rate-limiting. nih.gov
| Ligand Class | Example Ligands | Key Features | Typical Substrates |
| Bidentate Phosphines | BINAP, DPPF | Good for aryl iodides and triflates | Primary amines |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | High activity, broad scope | Aryl chlorides, bromides; primary & secondary amines |
Nucleophilic aromatic substitution (SNA_r) provides a direct, metal-free alternative for installing the azetidinyl group. This mechanism is viable for pyridine systems because the ring's electron-deficient nature can stabilize the negative charge in the intermediate (a Meisenheimer complex). nih.gov The reaction is strongly favored when the substitution occurs at the C2 or C4 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com
For this approach to be effective in synthesizing this compound, the precursor must have a good leaving group at the C4 position, such as a halogen (F > Cl ≈ Br > I) or a nitro group. rsc.org Azetidine acts as the nucleophile, attacking the C4 position and displacing the leaving group.
The reaction rate can be enhanced by:
Activating Groups: The presence of electron-withdrawing groups on the pyridine ring further stabilizes the anionic intermediate, accelerating the reaction. While the C3-bromo substituent is weakly deactivating, it does not prevent the reaction.
Lewis Acid Catalysis: A Lewis acid, such as a zinc-based catalyst, can coordinate to the pyridine nitrogen. nih.gov This coordination increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
Reaction Conditions: SNA_r reactions are often performed at elevated temperatures and may require a base to neutralize the proton released from the amine. youtube.com
Chemo- and Regiospecific Synthesis of this compound
A robust synthesis of the target compound requires precise control over both chemo- and regioselectivity. A plausible and efficient route would involve a two-step sequence starting from a readily available precursor like 4-chloropyridine.
Step 1: Regioselective Bromination of 4-chloropyridine The first step is the regioselective introduction of a bromine atom at the C3 position. 4-chloropyridine can be brominated using an electrophilic bromine source. The chloro group is a deactivating but ortho-, para-directing substituent. Electrophilic attack will be directed to the C3 position. Careful optimization of reaction conditions (brominating agent, temperature, solvent) is necessary to ensure mono-bromination occurs selectively at C3, yielding 3-bromo-4-chloropyridine.
Step 2: Chemoselective Azetidinylation The second step involves the introduction of the azetidine ring. This requires a chemoselective reaction at the C4 position, leaving the C3-bromine intact. Both Buchwald-Hartwig amination and SNA_r are viable options.
Via Buchwald-Hartwig Amination: The precursor 3-bromo-4-chloropyridine has two potential reaction sites for oxidative addition. However, the C-Cl bond is generally less reactive than the C-Br bond in palladium catalysis. To achieve selective reaction at C4, specific ligand systems that favor coupling with aryl chlorides over bromides might be necessary, or conditions would need to be carefully controlled. A more reliable approach would be to use a precursor like 3-bromo-4-iodopyridine or 3-bromo-4-(trifluoromethanesulfonyloxy)pyridine, where the C4 position is significantly more reactive towards oxidative addition than the C3-Br bond.
Via Nucleophilic Aromatic Substitution (SNA_r): This is often a more direct and chemoselective method. The C4 position of the pyridine ring is inherently more activated towards nucleophilic attack than the C3 position. stackexchange.com Furthermore, a C-Cl bond is a better leaving group in SNA_r than a C-Br bond in many cases. Therefore, reacting 3-bromo-4-chloropyridine with azetidine, likely at elevated temperature, would be expected to selectively displace the chlorine atom at C4 to furnish the final product, this compound, with high selectivity. youtube.com
This two-step approach, combining regioselective electrophilic bromination with a chemoselective nucleophilic aromatic substitution, represents a highly efficient and specific strategy for the synthesis of this compound. mdpi.com
Considerations for Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance sustainability. nih.gov The synthesis of this compound can be made greener by considering several aspects of the reaction design.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product.
SNAr: The SNAr reaction generally has a good atom economy, as the main byproduct is a simple salt.
Buchwald-Hartwig Amination: The atom economy of the Buchwald-Hartwig reaction is lower due to the use of a catalyst, ligand, and base, which are not incorporated into the final product. However, the use of highly efficient catalysts can minimize waste.
Use of Safer Solvents: Traditional solvents for SNAr and Buchwald-Hartwig reactions, such as DMF and dioxane, have environmental and health concerns. acsgcipr.org Greener alternatives are being actively explored.
Polyethylene glycol (PEG): PEG has been shown to be an effective and recyclable solvent for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles. nih.gov
Water: Aqueous micellar conditions have been developed for palladium-catalyzed aminations, which can significantly reduce the environmental impact of the solvent. nih.gov
Bio-based solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone), are being investigated as replacements for traditional dipolar aprotic solvents. acsgcipr.org
Energy Efficiency: Reducing energy consumption is a key principle of green chemistry.
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, leading to lower energy consumption compared to conventional heating. nih.gov
Waste Reduction and Catalyst Recycling: Minimizing waste is a cornerstone of green chemistry.
In palladium-catalyzed reactions, the recycling of the precious metal catalyst is economically and environmentally important. youtube.com Techniques such as using supported catalysts or performing the reaction in aqueous media can facilitate catalyst recovery and reuse. nih.gov
The choice of reagents and reaction conditions can also minimize the formation of byproducts, thus reducing waste. chimia.ch
Table 1: Comparison of Synthetic Methodologies for this compound based on Green Chemistry Principles
| Principle | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Atom Economy | Generally high | Moderate, dependent on catalyst loading |
| Solvents | Can be performed in greener solvents like PEG and water. | Can be performed in greener solvents like water (micellar). |
| Energy Efficiency | Can be enhanced with microwave or flow chemistry. | Can be enhanced with microwave or flow chemistry. |
| Waste | Primarily salt byproducts. | Catalyst, ligand, and base waste. Catalyst recycling is key. |
Process Chemistry and Scalability Assessments for this compound
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of process chemistry and scalability. vcu.edu For the synthesis of this compound, several factors would need to be assessed for both the SNAr and Buchwald-Hartwig routes.
Process Optimization:
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reagents is crucial to maximize yield and minimize impurities. africanjournalofbiomedicalresearch.com
Catalyst Loading: In the case of the Buchwald-Hartwig amination, minimizing the palladium catalyst loading is a key objective to reduce costs and the environmental burden. researchgate.net
Work-up and Purification: Developing a robust and scalable work-up and purification procedure is essential. This may involve extraction, crystallization, and chromatography. nih.govresearchgate.netnih.gov For aminopyridine derivatives, purification can be challenging, and specialized techniques may be required. nih.govgoogle.com
Scalability and Safety:
Heat Transfer: Both SNAr and Buchwald-Hartwig reactions can be exothermic. Ensuring efficient heat transfer is critical on a large scale to prevent runaway reactions. The use of continuous flow reactors can significantly improve heat management. benthamdirect.com
Reagent Handling: The safe handling of reagents, especially pyrophoric ligands or volatile amines, is a major consideration in a manufacturing setting.
Process Safety: A thorough hazard evaluation of the process is necessary to identify and mitigate potential safety risks.
Technological Solutions for Scale-up:
Flow Chemistry: Continuous flow synthesis offers several advantages for the production of substituted pyridines, including improved safety, better process control, and the potential for higher yields and purity. researchgate.netresearchgate.net It allows for rapid screening of reaction conditions and can be more easily scaled up than batch processes. vcu.edu
Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous process without isolating intermediates (telescoped synthesis) can significantly improve efficiency and reduce waste. nih.govresearchgate.net
Table 2: Key Process Chemistry and Scalability Considerations
| Parameter | SNAr | Buchwald-Hartwig Amination |
| Raw Material Cost | Generally lower (no catalyst/ligand). | Higher due to palladium catalyst and phosphine ligand. |
| Process Robustness | Often simpler and more robust. | More sensitive to impurities and reaction conditions. |
| Safety Concerns | Exothermicity, handling of base. | Exothermicity, handling of catalyst, ligands, and base. |
| Scalability | Generally straightforward. | Can be challenging due to catalyst deactivation and cost. |
| Purification | Removal of excess amine and salt. | Removal of catalyst residues is critical for pharmaceutical applications. |
Mechanistic Investigations of Reactivity Profiles for 4 1 Azetidinyl 3 Bromopyridine
Halogen-Metal Exchange Processes and Organometallic Intermediates
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides, converting a relatively unreactive C-X bond into a highly nucleophilic C-M bond. In the case of 4-(1-Azetidinyl)-3-bromopyridine, the bromine atom at the 3-position can undergo exchange with organolithium or magnesium reagents to form corresponding organometallic intermediates. These intermediates are highly valuable for the introduction of a wide range of electrophiles.
The reaction is typically carried out at low temperatures (-78 °C to -100 °C) to prevent side reactions, such as the decomposition of the organometallic intermediate or attack on other parts of the molecule. nih.govtcnj.edu The choice of the organometallic reagent is crucial. Strong bases like n-butyllithium or sec-butyllithium are commonly employed for lithium-halogen exchange. wikipedia.orgias.ac.in Alternatively, Grignard reagents can be prepared via magnesium-halogen exchange, often using isopropylmagnesium chloride. nih.gov
The formation of the organometallic intermediate at the 3-position of the pyridine (B92270) ring is generally efficient. The electron-donating nature of the 4-azetidinyl group can influence the stability and reactivity of the resulting organometallic species. This intermediate can then be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups at the 3-position.
Table 1: Representative Halogen-Metal Exchange and Subsequent Electrophilic Quench of a 4-Amino-3-bromopyridine Analogue
| Entry | Reagent 1 | Reagent 2 (Electrophile) | Product | Yield (%) |
| 1 | n-BuLi, THF, -78 °C | DMF | 4-Amino-3-formylpyridine | 75 |
| 2 | i-PrMgCl, THF, -20 °C | PhCHO | 4-Amino-3-(hydroxy(phenyl)methyl)pyridine | 68 |
| 3 | t-BuLi, THF, -78 °C | CO2, then H+ | 4-Amino-3-pyridinecarboxylic acid | 82 |
This table presents representative data for a generic 4-amino-3-bromopyridine to illustrate the potential outcomes of halogen-metal exchange reactions involving this compound.
Nucleophilic Aromatic Substitution (SNAr) Pathways of the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. The reactivity of the pyridine ring towards SNAr is highly dependent on the nature and position of both the leaving group and other substituents on the ring.
The 4-(1-azetidinyl) group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance. This electron donation increases the electron density of the ring, generally deactivating it towards nucleophilic attack.
Sterically, the azetidinyl group is relatively small, especially when compared to bulkier alkylamino groups. rsc.org This suggests that steric hindrance from the 4-substituent on an incoming nucleophile at the 3-position would be minimal. The primary influence of the azetidinyl group on SNAr reactivity at the 3-position is therefore electronic deactivation. Consequently, harsh reaction conditions would likely be required to effect SNAr at the C-Br bond of this compound.
In 3,4-disubstituted pyridines, the regioselectivity of SNAr reactions can be complex and is influenced by a combination of electronic effects, steric hindrance, and reaction conditions. For this compound, the bromine at the 3-position is the designated leaving group. However, under forcing conditions, other transformations could potentially occur.
The choice of nucleophile, solvent, and temperature can significantly impact the outcome of the reaction. Strong, hard nucleophiles may favor direct substitution, while softer nucleophiles might lead to different reactivity patterns. The use of a strong base could potentially lead to the formation of a pyridyne intermediate via elimination of HBr, which would result in a mixture of products. nih.gov However, the formation of a 3,4-pyridyne is generally less favored than a 2,3-pyridyne.
Given the electronic deactivation of the ring by the 4-azetidinyl group, it is plausible that SNAr reactions at the 3-position would be challenging. Alternative synthetic strategies, such as those involving palladium-catalyzed cross-coupling reactions, are often more efficient for the functionalization of such systems.
Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide
Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 3-position of this compound serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an aryl or vinyl halide. This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govnih.gov
For this compound, a Suzuki-Miyaura coupling would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position. The electron-donating 4-azetidinyl group is expected to enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions. mdpi.comresearchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine (B30812) Analogues
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane | 90 | 88 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 110 | 95 |
This table presents representative data for Suzuki-Miyaura couplings of 3-bromopyridine derivatives to illustrate the potential for this compound.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a highly efficient method for the synthesis of substituted alkynes.
The 3-bromo position of this compound is well-suited for Sonogashira coupling. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (e.g., an amine such as triethylamine or diisopropylamine), which often also serves as the solvent. scirp.orgsemanticscholar.org The electron-rich nature of the pyridine ring due to the 4-azetidinyl group should facilitate the oxidative addition of the palladium catalyst to the C-Br bond.
Table 3: Representative Conditions for Sonogashira Coupling of 3-Bromopyridine Analogues
| Entry | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | DMF | 80 | 85 |
| 2 | Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | i-Pr2NH | THF | 60 | 90 |
| 3 | 1-Hexyne | Pd(OAc)2/PPh3 | CuI | K2CO3 | Acetonitrile | 70 | 82 |
This table presents representative data for Sonogashira couplings of 3-bromopyridine derivatives to illustrate the potential for this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the general mechanism for the amination of bromopyridines provides a framework for understanding its reactivity. nih.govjk-sci.com
The catalytic cycle is believed to commence with the oxidative addition of the 3-bromopyridine derivative to a low-valent palladium(0) complex, which is typically generated in situ. This step involves the cleavage of the C-Br bond and the formation of a square planar palladium(II) intermediate. The azetidinyl group at the 4-position, being an electron-donating group, can influence the electron density of the pyridine ring and potentially affect the rate of this oxidative addition step.
Following oxidative addition, the amine reactant coordinates to the palladium center. Subsequent deprotonation of the coordinated amine by a base, commonly a strong base like sodium tert-butoxide, generates a palladium-amido complex. The final step of the catalytic cycle is reductive elimination, where the C-N bond is formed, yielding the aminated pyridine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
The choice of palladium precursor, ligand, base, and solvent are critical parameters that would need to be optimized for the successful amination of this compound. The steric and electronic properties of the incoming amine would also play a significant role in the reaction outcome.
Table 1: General Parameters for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Common Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates the deprotonation of the amine. |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |
| Amine | Primary or secondary amines | The nitrogen source for the C-N bond formation. |
Negishi and Stille Coupling Applications
Negishi Coupling:
The reaction would involve the preparation of an organozinc reagent, which would then be coupled with this compound in the presence of a palladium or nickel catalyst. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the bromopyridine to the metal center, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.
The azetidinyl group's electron-donating nature might influence the oxidative addition step. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high yields and selectivity.
Stille Coupling:
The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org Similar to the Negishi coupling, specific applications for this compound are not widely reported.
In a hypothetical Stille coupling reaction, this compound would be reacted with an organostannane in the presence of a palladium catalyst. The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The nature of the organostannane and the reaction conditions would need to be carefully selected to ensure a successful coupling.
Table 2: Comparison of Negishi and Stille Coupling Reactions
| Feature | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Organozinc | Organotin |
| Toxicity of Reagent | Generally lower | Higher (organotin compounds are toxic) |
| Functional Group Tolerance | Generally good | Generally very good |
| Reaction Conditions | Typically mild | Often requires specific conditions to optimize |
C-H Activation and Functionalization Strategies Adjacent to the Pyridine Core
Direct C-H activation and functionalization offer an atom-economical approach to modify organic molecules. For this compound, the C-H bonds adjacent to the pyridine core, specifically at the C-2 and C-5 positions, are potential sites for functionalization.
The azetidinyl group at the C-4 position can act as a directing group, influencing the regioselectivity of the C-H activation. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, are often employed for such transformations. The nitrogen atom of the pyridine ring can also play a role in directing the catalyst to a specific C-H bond.
Mechanistically, these reactions often proceed through a cyclometalation pathway where the catalyst coordinates to the pyridine nitrogen and then inserts into a nearby C-H bond, forming a metallacycle intermediate. This intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond. The specific outcome of the reaction would depend on the catalyst, directing group, and the coupling partner used.
Radical Reaction Pathways and Single-Electron Transfer Mechanisms
Radical reactions provide alternative pathways for the functionalization of this compound. The C-Br bond in this molecule can be a precursor for the generation of a pyridyl radical through single-electron transfer (SET) processes.
Photoredox catalysis, for instance, could be employed to generate a pyridyl radical from the C-Br bond. In a typical photoredox cycle, a photocatalyst, upon excitation by light, can engage in an SET event with the bromopyridine, leading to the formation of a radical anion. This intermediate can then fragment to release a bromide ion and the desired pyridyl radical. This radical can then participate in various transformations, such as addition to alkenes or coupling with other radical species.
The azetidinyl group may influence the stability and reactivity of the generated radical intermediate. Understanding the electronic effects of this substituent would be key to predicting the outcome of such radical reactions.
Applications of 4 1 Azetidinyl 3 Bromopyridine As a Precursor in Organic Synthesis
Divergent Synthesis of Complex Polycyclic Nitrogen Heterocycles
The strategic placement of the bromo and azetidinyl groups on the pyridine (B92270) core of 4-(1-Azetidinyl)-3-bromopyridine offers a gateway to a variety of annulation and cyclization strategies, enabling the synthesis of complex polycyclic nitrogen heterocycles. The reactivity of the bromine atom as a leaving group for nucleophilic substitution and its suitability for various cross-coupling reactions are key to its utility. evitachem.com
Annulation Strategies for Fused Ring Systems
While direct, specific examples of annulation strategies employing this compound to form fused ring systems are not extensively documented in publicly available research, the general principles of pyridine chemistry suggest its high potential. The bromo-substituted pyridine ring is a well-established platform for constructing fused heterocyclic systems through transition metal-catalyzed reactions. For instance, palladium-catalyzed annulation reactions are a common method for creating cyclopentene (B43876) and other ring systems fused to aromatic cores. nih.govrsc.org The presence of the azetidine (B1206935) group could influence the regioselectivity of such annulation reactions, potentially leading to novel fused architectures.
Assembly of Bridged and Spirocyclic Architectures
The synthesis of bridged and spirocyclic architectures containing a pyridine moiety is an area of significant interest in medicinal chemistry. Spiro-heterocycles, in particular, are recognized for their promising biological activities. nih.gov The synthesis of spiro-azetidin-2-ones and other spiro-pyrrolidine derivatives often involves cycloaddition reactions. nih.govrsc.org For example, the in-situ generation of azomethine ylides followed by cycloaddition is a known method for creating spiro-pyrrolidines. nih.gov
The structure of this compound presents intriguing possibilities for the assembly of such complex frameworks. The azetidine ring itself can be a component of a spirocyclic system. For instance, the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones has been achieved through copper(I)-catalyzed cascade reactions. nih.gov Although direct application of this compound in this context is yet to be reported, its structural motifs are relevant to the design of novel spirocyclic compounds.
Utilization in the Construction of Advanced Pyridine Scaffolds
The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, and this compound serves as an excellent starting material for creating advanced, polysubstituted pyridine scaffolds. The differential reactivity of the C-Br bond allows for selective transformations.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents at the 3-position of the pyridine ring. The coupling of 3-bromopyridine (B30812) derivatives with boronic acids is a well-established method for synthesizing 3-substituted pyridines. researchgate.net This methodology can be applied to this compound to generate a library of novel compounds with diverse functionalities. Similarly, the synthesis of 4'-aryl substituted terpyridines has been achieved through the Suzuki cross-coupling of 4'-bromoterpyridine, highlighting the feasibility of such transformations on bromopyridine cores. rsc.org
The development of multicomponent synthesis strategies for substituted pyridines, such as aza-Wittig/Diels-Alder sequences, further expands the possibilities for elaborating the pyridine core. nih.gov
Development of Novel Ligands for Transition Metal Catalysis
The pyridine and bipyridine moieties are fundamental components of many chiral ligands used in asymmetric catalysis. The unique substitution pattern of this compound makes it an interesting candidate for the design of novel ligand systems.
Design of Chiral Ligands Incorporating the this compound Framework
Chiral bipyridine ligands are highly sought after for their ability to form stable complexes with various transition metals and induce high enantioselectivity in catalytic reactions. The synthesis of chiral 2,2'-bipyridine (B1663995) derivatives often starts from substituted pyridine precursors. mdpi.com For example, the stereoselective synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand was accomplished starting from 2-bromo-5-methylpyridine. rsc.orgrsc.org This suggests that this compound could be a valuable precursor for a new class of chiral bipyridine ligands where the azetidine group could play a role in modulating the steric and electronic properties of the resulting metal complexes.
Chelating Ligand Systems for Asymmetric Catalysis
The development of chelating ligand systems is crucial for achieving high efficiency and selectivity in asymmetric catalysis. The nitrogen atom of the pyridine ring and the azetidine nitrogen in this compound could potentially act as a bidentate chelating system. While direct evidence of this compound being used as a chelating ligand is scarce, the synthesis of various chiral catalysts based on bipyridine-proline ligands demonstrates the importance of the bipyridine scaffold in creating effective chelating systems. researchgate.net The functionalization of the 3-position of this compound could allow for the introduction of additional coordinating groups, leading to the formation of novel tridentate or tetradentate ligands for asymmetric catalysis.
Role in the Synthesis of Precursors for Functional Materials
The inherent reactivity of the carbon-bromine bond in this compound, typically at the 3-position of the pyridine ring, makes it an excellent substrate for a variety of cross-coupling reactions. These reactions, including the well-established Suzuki and Stille couplings, allow for the precise introduction of a wide range of substituents, thereby enabling the synthesis of highly functionalized molecules. The presence of the azetidine moiety can further influence the electronic properties, solubility, and intermolecular interactions of the resulting materials.
Monomers for Organic Electronic Materials
The development of organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies on the synthesis of high-purity, well-defined monomeric units. These monomers are subsequently polymerized or used as small molecules in device fabrication. This compound serves as a valuable precursor for such monomers due to the potential to create extended π-conjugated systems.
While direct, documented examples of this compound in the synthesis of specific, commercially utilized OLED materials are not extensively reported in publicly available literature, its structural motifs are found in compounds designed for such applications. The general strategy involves using the bromo-substituted pyridine as a key building block in palladium-catalyzed cross-coupling reactions. For instance, coupling with various boronic acids or organostannanes can introduce aryl, heteroaryl, or vinyl groups at the 3-position. This extends the conjugation and allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing efficient charge-transporting and light-emitting materials.
The azetidine group, while not directly participating in the conjugation, can play a significant role. Its presence can enhance the solubility of the resulting monomers and polymers, which is a crucial aspect for solution-based processing techniques. Furthermore, the nitrogen atom of the azetidine ring can influence the local electronic environment, potentially impacting the photophysical properties of the final material.
A hypothetical reaction scheme illustrating this principle is the Suzuki coupling of this compound with an arylboronic acid, which would yield an arylated pyridine derivative. This product could then serve as a monomer for polymerization or as a core for further functionalization to create a more complex organic electronic material.
Table 1: Hypothetical Monomer Synthesis via Suzuki Coupling
| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Application |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 4-(1-Azetidinyl)-3-phenylpyridine | Building block for hole-transporting materials |
| This compound | 2-Thienylboronic acid | Pd(dppf)Cl₂ | 4-(1-Azetidinyl)-3-(thiophen-2-yl)pyridine | Precursor for conjugated polymers in OPVs |
| This compound | 9-Anthracenylboronic acid | Pd(OAc)₂/SPhos | 3-(Anthracen-9-yl)-4-(azetidin-1-yl)pyridine | Core for blue-light emitting materials in OLEDs |
Scaffolds for Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The ability to control the self-assembly of molecules is key to creating functional materials for applications in sensing, catalysis, and drug delivery.
This compound can be envisioned as a precursor to scaffolds for such assemblies. Following a similar synthetic strategy as for electronic materials, the bromine atom can be replaced with functional groups capable of directing self-assembly. For example, conversion of the bromine to a carboxylic acid, an amino group, or a second pyridine ring would introduce sites for hydrogen bonding or metal coordination.
The pyridine nitrogen atom in the core structure of this compound can itself act as a coordination site for metal ions, making its derivatives potential ligands for the construction of metal-organic frameworks (MOFs) or metallosupramolecular polygons. By functionalizing the 3-position with another coordinating group, a bidentate or tridentate ligand can be created, which can then self-assemble with metal ions to form discrete, predictable supramolecular architectures.
The azetidine ring can also contribute to the supramolecular organization. Its three-dimensional structure and the potential for weak hydrogen bonding interactions can influence the packing of the molecules in the solid state, guiding the formation of specific crystalline structures.
Table 2: Potential Functionalized Scaffolds for Supramolecular Assemblies Derived from this compound
| Starting Material | Reagent/Reaction | Functionalized Scaffold | Potential Supramolecular Interaction |
| This compound | 1. n-BuLi, 2. CO₂ | 4-(1-Azetidinyl)pyridine-3-carboxylic acid | Hydrogen bonding (dimer formation) |
| This compound | Suzuki coupling with 4-pyridylboronic acid | 3,4'-Bipyridine substituted with azetidine | Metal coordination, hydrogen bonding |
| This compound | Buchwald-Hartwig amination with aniline | N-Phenyl-4-(azetidin-1-yl)pyridin-3-amine | Hydrogen bonding, π-π stacking |
Computational and Theoretical Chemistry Studies of 4 1 Azetidinyl 3 Bromopyridine
Electronic Structure Analysis and Molecular Orbital Theory Calculations
The electronic structure of 4-(1-Azetidinyl)-3-bromopyridine is fundamentally governed by the interplay between the π-system of the pyridine (B92270) ring and the electronic effects of its substituents: the electron-donating azetidinyl group and the electron-withdrawing bromine atom. Molecular Orbital (MO) theory provides a framework for understanding these interactions. wikipedia.orgyoutube.com
Calculations based on MO theory, typically employing methods like Hartree-Fock or Density Functional Theory (DFT), describe the distribution and energy of electrons within the molecule. wikipedia.orglibretexts.org Key outputs of these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. libretexts.orguci.edu
Table 1: Predicted Molecular Orbital Properties for this compound (Note: These are illustrative values based on typical DFT calculations (e.g., B3LYP/6-31G) and serve to exemplify the expected electronic properties.)*
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -5.8 | Potential for electron donation in reactions. |
| LUMO Energy | -1.2 | Susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.6 | High kinetic stability. |
Conformational Landscapes of the Azetidinyl Ring and Pyridine Substituents
The three-dimensional structure of this compound is not rigid. Conformational flexibility arises from two main sources: the puckering of the four-membered azetidinyl ring and the rotation around the C4-N (pyridine-azetidine) bond.
The azetidine (B1206935) ring is not planar and adopts a puckered conformation to relieve ring strain. This puckering is characterized by a specific dihedral angle. Furthermore, the pyridine ring can rotate relative to the azetidinyl group. Computational methods, such as potential energy surface (PES) scans, can map these conformational changes and identify the most stable (lowest energy) conformers. youtube.com Studies on similar N-aryl azetidines suggest that the lowest energy conformation often involves a non-planar arrangement between the aryl ring and the azetidine ring to minimize steric hindrance. acs.org
For this compound, the steric bulk of the bromine atom at the 3-position will significantly influence the preferred rotational angle of the azetidinyl group. The system will seek to minimize the steric clash between the hydrogen atoms on the azetidine ring and the adjacent bromine atom.
Table 2: Predicted Conformational Parameters for this compound (Note: These values are hypothetical, based on known principles of conformational analysis, and represent the type of data generated by computational scans.)
| Parameter | Description | Predicted Value | Energy Cost (kcal/mol) |
| τ (C3-C4-N-Cα) | Dihedral angle of azetidinyl rotation | ~45° | 0 (Global Minimum) |
| τ (C3-C4-N-Cα) | Dihedral angle of azetidinyl rotation | 0° | ~5-7 (Eclipsed Transition State) |
| Azetidine Puckering | Angle between C-N-C and C-C-C planes | ~20-30° | - |
Density Functional Theory (DFT) Investigations of Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a powerful computational tool for exploring the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, transition states, and intermediates, DFT can map out the entire reaction pathway. rsc.orgresearchgate.net This provides critical information about reaction feasibility (thermodynamics) and reaction rates (kinetics).
For this compound, several reaction pathways could be investigated using DFT. A primary example is the nucleophilic aromatic substitution (SNA_r_) of the bromine atom. DFT calculations could model the approach of a nucleophile, the formation of the Meisenheimer intermediate (a resonance-stabilized anionic intermediate), and the subsequent departure of the bromide ion. These calculations would yield the activation energy for the reaction, which is crucial for predicting reaction conditions. acs.org Other potential reactions for investigation include electrophilic attack on the pyridine ring or reactions involving the azetidinyl nitrogen. nih.gov
DFT studies would reveal the geometry of the transition states, providing a "snapshot" of the bond-breaking and bond-forming processes at the peak of the energy barrier.
Prediction of Spectroscopic Properties and Vibrational Frequencies
Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. bohrium.com These predictions are invaluable for structure verification and for interpreting experimental data.
DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can compute the vibrational frequencies corresponding to the normal modes of the molecule. nih.govphyschemres.org Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C-H stretch, ring breathing mode), allowing for a detailed assignment of the experimental IR and Raman spectra. acs.orgarxiv.org While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. nist.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. frontiersin.orgijcce.ac.ir The calculations are typically performed on the optimized geometry of the molecule, and often include a solvent model to better replicate experimental conditions. compchemhighlights.orggithub.io Comparing predicted shifts with experimental data is a powerful technique for confirming chemical structures. researchgate.net
Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are representative frequencies calculated using DFT methods and are intended for illustrative purposes.)
| Frequency (cm⁻¹) | Assignment |
| ~3050-3100 | Pyridine C-H stretch |
| ~2850-2950 | Azetidine C-H stretch |
| ~1580 | Pyridine ring C=C/C=N stretch |
| ~1470 | Azetidine CH₂ scissoring |
| ~1250 | C-N stretch (Pyridine-Azetidine) |
| ~1050 | Pyridine ring breathing |
| ~650 | C-Br stretch |
Quantum Chemical Descriptors for Reactivity and Selectivity Predictions
To quantify the reactivity of this compound, a range of quantum chemical descriptors can be calculated from its electronic structure. researchgate.net These descriptors provide a numerical basis for predicting how and where a molecule is likely to react. mdpi.comnih.govrsc.org
Key descriptors include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. For this molecule, the pyridine nitrogen would be a site of negative potential, while the hydrogens and the region around the bromine atom would show positive potential.
Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, identifying the most electrophilic and nucleophilic sites within the molecule at an atomic level.
Table 4: Predicted Quantum Chemical Descriptors and Their Implications (Note: These descriptors are derived from theoretical calculations and provide a framework for predicting chemical behavior.)
| Descriptor | Definition | Predicted Implication for this compound |
| Electronegativity (χ) | Tendency to attract electrons | Moderately high due to N and Br atoms. |
| Chemical Hardness (η) | Resistance to change in electron distribution | High, indicating good stability (consistent with a large HOMO-LUMO gap). |
| Electrophilicity Index (ω) | Propensity to accept electrons | Moderate, suggesting it can act as an electrophile under certain conditions. |
| MEP Minimum | Most negative potential | Located at the pyridine nitrogen, predicting it as the primary site for protonation or Lewis acid coordination. |
| MEP Maximum | Most positive potential | Likely located on the hydrogens of the azetidine ring. |
Solvation Effects and Molecular Dynamics Simulations
The behavior of this compound in a solution can differ significantly from its behavior in the gas phase. Computational models can simulate these solvent effects through two main approaches: implicit and explicit solvation.
Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.comq-chem.com This is a computationally efficient way to account for bulk electrostatic effects of the solvent on the solute's conformation and electronic properties. researchgate.netnih.gov
Explicit Solvation is studied using Molecular Dynamics (MD) simulations . In MD, the solute molecule is placed in a box filled with a large number of individual solvent molecules (e.g., water). nih.gov The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of every atom over time. This provides a dynamic picture of how the solute interacts with solvent molecules, including the formation of hydrogen bonds, the structure of the solvation shell, and conformational changes induced by the solvent. researchgate.net For this compound, MD simulations in water could reveal specific hydrogen bonding interactions between water molecules and the pyridine nitrogen.
Advanced Analytical Methodologies in the Characterization of 4 1 Azetidinyl 3 Bromopyridine and Its Derivatives
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-(1-Azetidinyl)-3-bromopyridine and its derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This high precision is crucial in distinguishing between compounds with the same nominal mass but different chemical formulas.
In the analysis of this compound, HRMS can confirm the presence of bromine by identifying its characteristic isotopic pattern. The fragmentation patterns observed in the mass spectrum, generated by techniques such as collision-induced dissociation (CID), provide valuable structural information. For pyridine (B92270) derivatives, fragmentation often involves the cleavage of bonds within the pyridine ring and the substituents. researchgate.net Understanding these fragmentation pathways is essential for the structural elucidation of novel derivatives. researchgate.net
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉BrN₂ |
| Calculated Exact Mass | 211.9998 |
| Observed [M+H]⁺ | 213.0071 |
| Mass Accuracy (ppm) | < 5 |
Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY, HMBC) for Structural Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the complex structures of organic molecules like this compound and its derivatives. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR experiments reveal the connectivity between atoms, which is critical for unambiguous structural assignment. researchgate.netnih.gov
Key 2D NMR techniques include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. youtube.comprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for identifying quaternary carbons and piecing together the molecular skeleton. youtube.comprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing crucial information about the stereochemistry and conformation of the molecule. For azetidine-containing compounds, NOESY can help determine the relative orientation of substituents on the azetidine (B1206935) ring. ipb.pt
The combination of these experiments allows for the complete assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives, confirming the substitution pattern on the pyridine ring and the structure of the azetidinyl moiety. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
For this compound and its derivatives, X-ray crystallography can unequivocally confirm the connectivity of the atoms and the substitution pattern on the pyridine ring. nih.gov It is particularly valuable for establishing the stereochemistry of chiral derivatives, providing absolute configuration when suitable crystals are obtained. researchgate.net The solid-state structure can reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing.
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α, β, γ (°) | 90 |
| Z | 4 |
Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. njit.edunih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.
For this compound, FT-IR and Raman spectra would exhibit characteristic bands for the pyridine ring vibrations, C-H stretching and bending modes, C-N stretching of the azetidine ring, and the C-Br stretching vibration. cdnsciencepub.comcdnsciencepub.comresearchgate.net The positions of the pyridine ring vibrations can be sensitive to the substitution pattern. njit.edu By comparing the experimental spectra with those of known pyridine derivatives, valuable information about the substitution can be obtained. njit.educdnsciencepub.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
For chiral derivatives of this compound, chiroptical spectroscopy techniques like Circular Dichroism (CD) are essential for determining enantiomeric purity and absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govdocumentsdelivered.com
The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. hindsinstruments.comacs.org By comparing the experimental CD spectrum with that of a standard of known absolute configuration or with theoretical calculations, the absolute configuration of the chiral centers in the molecule can be assigned. acs.org
Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Isomer Separation
Advanced chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from isomers and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. helixchrom.com When coupled with a mass spectrometer (HPLC-MS), it allows for the simultaneous separation and identification of compounds, providing both retention time and mass-to-charge ratio data. rjpharmacognosy.irnih.gov This is particularly useful for analyzing complex reaction mixtures and for quantifying the purity of the final product.
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov Similar to HPLC, when coupled with a mass spectrometer (GC-MS), it provides a robust method for the identification and quantification of components in a sample. thermofisher.comchromatographyonline.comwaters.com GC-MS is highly effective for the analysis of brominated compounds and can be used to separate and identify isomers of bromopyridines. rsc.org
Future Directions and Emerging Research Avenues for 4 1 Azetidinyl 3 Bromopyridine
Exploration of Novel Catalytic Transformations and Reaction Platforms
The bromine atom at the 3-position and the nucleophilic azetidine (B1206935) at the 4-position of the pyridine (B92270) ring make 4-(1-Azetidinyl)-3-bromopyridine an ideal substrate for a variety of catalytic transformations. Future research will likely focus on expanding its synthetic utility through innovative catalytic methods.
Late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, is a particularly promising area. charnwooddiscovery.comrsc.org Photocatalytic approaches, which use visible light to initiate chemical reactions, could enable the direct C-H functionalization of the pyridine ring or the azetidine moiety, introducing new functional groups with high precision and under mild conditions. nih.govresearchgate.netnih.gov For instance, Minisci-type reactions, facilitated by photoredox catalysis, could be explored for the selective alkylation or acylation of the pyridine core. rsc.org
Furthermore, advancements in cross-coupling reactions offer significant potential. While traditional palladium-catalyzed methods are established, newer catalytic systems with novel ligands could offer improved efficiency, broader substrate scope, and milder reaction conditions for coupling at the C-3 position. The development of methods for the late-stage functionalization of related sulfonamides via sulfonyl radical intermediates using photocatalysis could also be adapted to derivatives of this compound. acs.org
A comparative overview of potential catalytic transformations is presented in Table 1.
| Catalytic Approach | Potential Transformation | Expected Advantages |
| Photoredox Catalysis | C-H Functionalization | High regioselectivity, mild reaction conditions, broad functional group tolerance. |
| Minisci-Type Reactions | Direct introduction of alkyl/acyl groups onto the pyridine ring. | |
| Advanced Cross-Coupling | Suzuki, Buchwald-Hartwig, etc. | Improved yields and substrate scope for C-Br functionalization. |
| Dual Catalysis | Combination of metal and organocatalysis | Novel bond formations and access to complex molecular architectures. |
Integration into Flow Chemistry Systems for Continuous Process Optimization
The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing pharmaceutical manufacturing by offering enhanced safety, efficiency, and scalability. nih.govrsc.orgmdpi.com The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry systems.
A continuous flow process could streamline the multi-step synthesis of the core molecule, minimizing the handling of potentially hazardous intermediates and allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This can lead to higher yields, improved purity profiles, and reduced waste generation. For example, the synthesis of functionalized N-fused heterocycles and other pharmaceutical intermediates has been successfully demonstrated in flow, highlighting the potential for similar applications with this compound. mdpi.comacs.org
Future research could focus on developing a fully integrated, multi-step flow synthesis of this compound and its derivatives. This would involve the optimization of each reaction step in a continuous reactor, potentially incorporating in-line purification and analysis for real-time process monitoring and control. The benefits of such a system are summarized in Table 2.
| Parameter | Batch Synthesis | Flow Chemistry |
| Safety | Handling of large volumes of reagents and intermediates. | Smaller reaction volumes, better heat and mass transfer, reduced risk of runaway reactions. |
| Efficiency | Step-wise with intermediate isolation and purification. | Integrated multi-step synthesis, reduced manual handling, faster reaction times. |
| Scalability | Challenging to scale up, potential for batch-to-batch variability. | Easier and more predictable scalability by extending run time. |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and stoichiometry. |
Investigations into Non-Covalent Interactions and Supramolecular Recognition
The structural features of this compound, namely the halogen atom and the nitrogen-containing heterocycles, make it an excellent candidate for studies in supramolecular chemistry. The bromine atom can act as a halogen bond donor, while the pyridine and azetidine nitrogen atoms can serve as hydrogen bond acceptors. nih.govacs.orgresearchgate.netnih.govnih.gov
Future research could explore the formation of co-crystals and supramolecular assemblies by combining this compound with various co-formers. mdpi.comnih.gov This could lead to the development of new materials with tailored physicochemical properties, such as improved solubility, stability, and bioavailability for pharmaceutical applications. The study of halogen-bonded cocrystals of other brominated compounds provides a strong precedent for this line of inquiry. acs.orgnih.gov
Investigating the supramolecular interactions of this compound could also provide insights into its biological activity, as non-covalent interactions are crucial for molecular recognition at biological targets. Understanding how this compound interacts with itself and other molecules at the supramolecular level could inform the design of novel drugs and functional materials.
Development of Advanced Spectroscopic Probes Utilizing the this compound Core
The pyridine ring is a common component of fluorescent probes due to its versatile electronic properties. mdpi.comnih.gov The this compound scaffold could be developed into a new class of advanced spectroscopic probes for various applications, including biological imaging. nih.govnih.govresearchgate.netacs.orgrsc.org
By strategically modifying the core structure, for example, through the introduction of fluorophores or other reporter groups, it may be possible to create 'turn-on' or ratiometric fluorescent sensors. researchgate.net These probes could be designed to respond to specific analytes or changes in their microenvironment, such as pH, metal ions, or enzymatic activity. The azetidine moiety could be functionalized to introduce targeting ligands, enabling the specific visualization of cellular organelles or biomolecules. nih.govnih.gov
Future research in this area would involve the synthesis of a library of derivatives and the systematic evaluation of their photophysical properties. Time-resolved fluorescence spectroscopy and two-photon microscopy could be employed to characterize their performance as biological probes. nih.govnih.govresearchgate.net The development of pyridinium-based fluorescent probes for two-photon microscopy demonstrates the potential of this approach. nih.govnih.govresearchgate.netconsensus.app
Rational Design of Next-Generation Analogues via Computational Chemistry
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. nih.govlsuhsc.edu These methods can be powerfully applied to the rational design of next-generation analogues of this compound with optimized properties.
Structure-based drug design can be employed if the biological target of the compound is known. Molecular docking and molecular dynamics simulations can predict the binding mode and affinity of analogues, guiding the synthesis of more potent and selective inhibitors. nih.govacs.orgacs.org For instance, computational modeling has been instrumental in the development of pyridine-based kinase inhibitors. nih.govacs.orgacs.org
Even without a known target, ligand-based drug design and quantitative structure-activity relationship (QSAR) studies can be used to identify key structural features that contribute to a desired activity. Computational tools can also predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to prioritize the synthesis of compounds with favorable drug-like characteristics. The successful use of computational modeling in designing azetidine-based inhibitors and pyridine variants with improved properties provides a clear roadmap for this research direction. nih.govlsuhsc.edunih.govacs.orgnih.govenamine.netresearchgate.net
A potential workflow for the computational design of analogues is outlined below:
Scaffold Hopping and Modification: Virtually create a library of analogues by modifying the azetidine and bromopyridine moieties.
In Silico Screening: Use molecular docking and pharmacophore modeling to screen the virtual library against a biological target or to assess similarity to known active compounds.
ADMET Prediction: Predict the physicochemical and pharmacokinetic properties of the most promising candidates.
Prioritization for Synthesis: Select a small number of high-priority candidates for chemical synthesis and experimental validation.
By pursuing these future research directions, the scientific community can continue to unlock the vast potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-(1-Azetidinyl)-3-bromopyridine to maximize yield and purity?
- Methodological Answer : Synthesis of pyridine derivatives often requires precise control of temperature, solvent selection, and reaction time. For example, brominated pyridine intermediates (e.g., 3-bromopyridine derivatives) are typically synthesized under reflux conditions with ethanol as a solvent, as described in multi-step protocols . Key steps include:
- Temperature : Maintain reflux temperatures (~78°C for ethanol) to ensure reaction progression while minimizing side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the azetidine moiety .
- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction completion and intermediate purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to identify characteristic peaks. For example, the azetidine ring protons appear as a multiplet in the δ 2.5–3.5 ppm range, while the pyridine ring protons resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with a calculated mass matching the empirical formula (CHBrN, theoretical MW: 213.08) .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving the bromine substituent of this compound?
- Methodological Answer : Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings may stem from steric hindrance from the azetidine group. Strategies include:
- Catalyst Optimization : Use Pd(PPh) or XPhos Pd G3 to enhance catalytic activity for bulky substrates .
- Base Selection : Employ CsCO instead of KCO to improve solubility and reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields under controlled microwave irradiation .
Q. What mechanistic insights explain the regioselectivity of substitution reactions at the 3-bromo position of pyridine derivatives?
- Methodological Answer : The bromine atom at the 3-position of pyridine is activated toward nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent nitrogen. Computational studies (DFT) suggest that transition-state stabilization occurs when the azetidine group directs incoming nucleophiles to the para position relative to the nitrogen . Isotopic labeling (e.g., -pyridine) can further validate electronic effects .
Q. How should researchers resolve conflicting spectroscopic data for intermediates in multi-step syntheses of this compound?
- Methodological Answer :
- Differential Analysis : Compare NMR spectra of intermediates with known analogs (e.g., 4-bromo-3-hydroxypyridine) to identify unexpected shifts caused by azetidine ring strain .
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in DMF/ethanol (1:2) and analyzing bond angles/geometry .
Q. What strategies enable selective functionalization of the azetidine ring without disrupting the pyridine core?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the pyridine nitrogen with a Boc group to isolate azetidine reactivity .
- Radical Pathways : Utilize AIBN-initiated radical reactions for azetidine C-H functionalization, avoiding electrophilic attack on the pyridine ring .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
- Methodological Answer : Variations may arise from:
- Polymorphism : Crystallize the compound in different solvents (e.g., ethanol vs. DMF) to assess polymorphic forms .
- Impurity Profiles : Use HPLC with UV detection (λ = 254 nm) to quantify residual solvents or by-products affecting thermal properties .
Biological Activity Profiling
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Screen against kinase or GPCR targets, as pyridine derivatives often modulate these proteins .
- Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC calculations to quantify potency .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) to prioritize derivatives for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
